Glyoxime Exhibits Distinct Negative Ion Fragmentation Pathway Relative to Methyl- and Dimethylglyoxime
In negative ion chemical ionization mass spectrometry at 0.5 torr with ammonia or methane, the nickel(II) glyoximate complex Ni(GmH)₂ exhibits a distinct fragmentation pattern compared to methylglyoxime and dimethylglyoxime analogs. The extent of fragmentation decreases gradually from the glyoximato derivative to the diphenylglyoximato derivative, with glyoxime producing the highest degree of fragmentation among the series [1]. For free ligands, glyoxime uniquely generates [M - H - H₂]⁻ as the base peak, whereas methylglyoxime, dimethylglyoxime, and diphenylglyoxime produce [M - H]⁻ as the base peak, reflecting fundamental differences in gas-phase proton affinity and hydrogen-bonding networks [1].
| Evidence Dimension | Negative ion base peak identity (free ligands) |
|---|---|
| Target Compound Data | [M - H - H₂]⁻ |
| Comparator Or Baseline | Methylglyoxime: [M - H]⁻; Dimethylglyoxime: [M - H]⁻; Diphenylglyoxime: [M - H]⁻ |
| Quantified Difference | Qualitatively distinct fragmentation pathway (loss of H₂ vs. H alone) |
| Conditions | Chemical ionization MS, ammonia or methane at 0.5 torr, 25 °C |
Why This Matters
This distinct fragmentation signature enables unambiguous identification and differentiation of glyoxime-derived complexes from methyl- and dimethyl-substituted analogs in mass spectrometric quality control and structural elucidation workflows.
- [1] Charalambous, J., Morgan, J.S., Operti, L., Vaglio, G.A., Volpe, P. Negative and positive ion chemical ionization mass spectrometry of dioximes and their nickel complexes. Inorganica Chimica Acta, 1988, 144(2), 201–203. View Source
